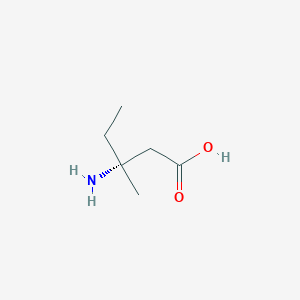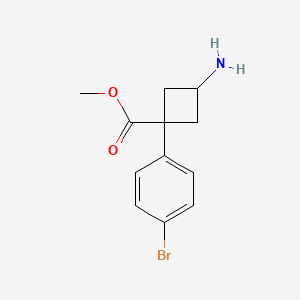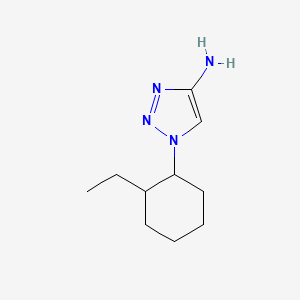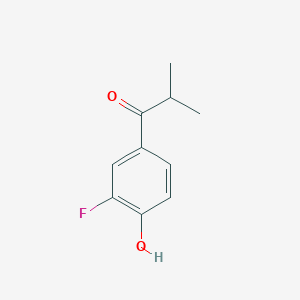
(But-3-EN-2-YL)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(But-3-EN-2-YL)thiourea is an organosulfur compound that belongs to the thiourea family Thiourea compounds are characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-EN-2-YL)thiourea can be achieved through several methods. One common approach involves the reaction of but-3-en-2-amine with thiocarbamoyl chloride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
(But-3-EN-2-YL)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinyl and sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the butenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfinyl and sulfonyl derivatives, thiol and amine derivatives, and various substituted thiourea compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (But-3-EN-2-YL)thiourea is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research due to its potential bioactivity. Studies have indicated that thiourea derivatives can exhibit antibacterial, antioxidant, and anticancer properties .
Medicine
In medicine, this compound and its derivatives are being explored for their therapeutic potential. Research has focused on their use as anticancer agents, with some derivatives showing selective activity against certain cancer cell lines .
Industry
Industrially, this compound is used in the production of polymers, dyes, and other materials. Its ability to form stable complexes with metals makes it valuable in various industrial applications .
Wirkmechanismus
The mechanism of action of (But-3-EN-2-YL)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: The parent compound with a simpler structure.
Phenylthiourea: A derivative with a phenyl group attached to the thiourea moiety.
N,N’-Diethylthiourea: A derivative with two ethyl groups attached to the nitrogen atoms.
Uniqueness
(But-3-EN-2-YL)thiourea is unique due to the presence of the butenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C5H10N2S |
|---|---|
Molekulargewicht |
130.21 g/mol |
IUPAC-Name |
but-3-en-2-ylthiourea |
InChI |
InChI=1S/C5H10N2S/c1-3-4(2)7-5(6)8/h3-4H,1H2,2H3,(H3,6,7,8) |
InChI-Schlüssel |
LGMRVWUVGVXDAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C)NC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Azaspiro[2.5]octane-4,7-dione](/img/structure/B15274049.png)


amine](/img/structure/B15274079.png)
![(Cyclopropylmethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B15274084.png)



![2-(Chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro[4.4]nonane](/img/structure/B15274100.png)




![[(4-Bromothiophen-2-yl)methyl][(5-bromothiophen-2-yl)methyl]amine](/img/structure/B15274138.png)
